molecular formula C3H4N4OS B14012822 N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide CAS No. 69659-17-2

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide

Cat. No.: B14012822
CAS No.: 69659-17-2
M. Wt: 144.16 g/mol
InChI Key: AQBCQCZKNPLOSG-UHFFFAOYSA-N
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Description

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide is a compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide typically involves the reaction of 1,2,4-triazole derivatives with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can form hydrogen bonds with various enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. This interaction is crucial for its biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide is unique due to its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

69659-17-2

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide

InChI

InChI=1S/C3H4N4OS/c8-2-5-7-1-4-6-3(7)9/h1-2H,(H,5,8)(H,6,9)

InChI Key

AQBCQCZKNPLOSG-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=S)N1NC=O

Origin of Product

United States

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